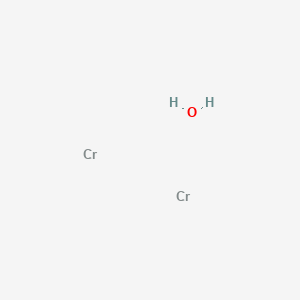
Chromium--water (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium–water (2/1) is a compound that consists of chromium and water in a 2:1 ratio Chromium is a transition metal that can exist in various oxidation states, with the trivalent (III) and hexavalent (VI) states being the most common
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromium–water (2/1) can be synthesized through various methods, including the reaction of chromium salts with water under controlled conditions. One common method involves dissolving chromium(III) chloride in water to form a complex ion, such as [Cr(H₂O)₆]³⁺. The reaction conditions, such as temperature and pH, can be adjusted to optimize the formation of the desired compound .
Industrial Production Methods: In industrial settings, chromium–water (2/1) can be produced through large-scale processes that involve the reduction of chromium(VI) compounds to chromium(III) in the presence of water. This can be achieved using reducing agents such as sulfur dioxide or ferrous sulfate. The resulting chromium(III) compounds are then purified and processed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Chromium–water (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, chromium(III) can be oxidized to chromium(VI) in the presence of strong oxidizing agents, such as potassium permanganate or hydrogen peroxide .
Common Reagents and Conditions: Common reagents used in the reactions of chromium–water (2/1) include acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the outcome of these reactions. For instance, the oxidation of chromium(III) to chromium(VI) typically occurs under acidic conditions .
Major Products Formed: The major products formed from the reactions of chromium–water (2/1) depend on the specific reaction conditions and reagents used. For example, the oxidation of chromium(III) can produce chromium(VI) compounds, such as chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions .
Wissenschaftliche Forschungsanwendungen
Chromium–water (2/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including organic synthesis and polymerization. In biology, chromium compounds are studied for their role in glucose metabolism and insulin regulation. In medicine, chromium supplements are used to manage blood sugar levels in diabetic patients . In industry, chromium compounds are used in the production of pigments, coatings, and corrosion-resistant materials .
Wirkmechanismus
The mechanism of action of chromium–water (2/1) involves its interaction with various molecular targets and pathways. For example, chromium(III) can bind to the beta subunit of mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation. Additionally, chromium(III) can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism and insulin signaling .
Vergleich Mit ähnlichen Verbindungen
Chromium–water (2/1) can be compared with other chromium compounds, such as chromium(III) chloride, chromium(VI) oxide, and chromium(III) sulfate. While these compounds share some similarities, such as their ability to undergo oxidation and reduction reactions, chromium–water (2/1) is unique in its specific ratio of chromium to water and its distinct chemical properties .
List of Similar Compounds:- Chromium(III) chloride (CrCl₃)
- Chromium(VI) oxide (CrO₃)
- Chromium(III) sulfate (Cr₂(SO₄)₃)
- Chromate (CrO₄²⁻)
- Dichromate (Cr₂O₇²⁻)
Eigenschaften
CAS-Nummer |
149960-69-0 |
|---|---|
Molekularformel |
Cr2H2O |
Molekulargewicht |
122.008 g/mol |
IUPAC-Name |
chromium;hydrate |
InChI |
InChI=1S/2Cr.H2O/h;;1H2 |
InChI-Schlüssel |
FXDYEJLPVSKQTP-UHFFFAOYSA-N |
Kanonische SMILES |
O.[Cr].[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(2S)-2-amino-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate](/img/structure/B14270565.png)
![3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea](/img/structure/B14270568.png)
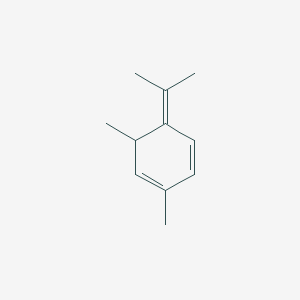
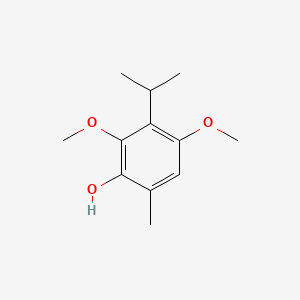
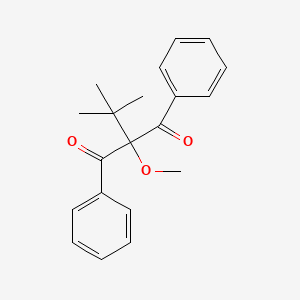
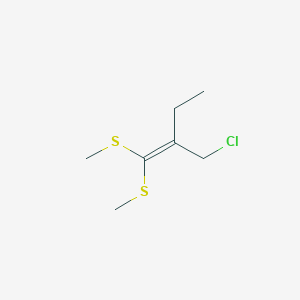
silane](/img/structure/B14270599.png)
![6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, 1-methyl-, methyl ester, cis-(9CI)](/img/structure/B14270602.png)
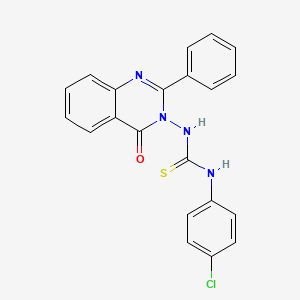
![4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid](/img/structure/B14270616.png)
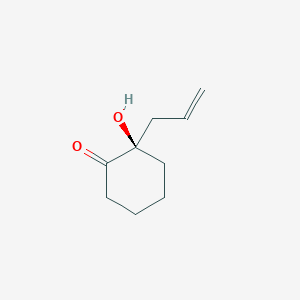
![6-Amino-4-hydroxy-3-[(2-methoxy-4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14270629.png)

![3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14270656.png)
